4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
The compound “4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It has a molecular formula of C23H23ClN2O3 . The compound is part of a class of molecules known as pyrazolones, which are heterocyclic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrazolone core, which is a five-membered ring with two double bonds, one nitrogen atom, and one oxygen atom. Attached to this core are various functional groups, including an allyloxy group, a chloro group, an ethoxy group, and a benzylidene group .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 410.89 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Mechanism of Action
Properties
IUPAC Name |
(4Z)-4-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-5-10-29-22-20(24)13-17(14-21(22)28-6-2)12-19-16(4)25-26(23(19)27)18-9-7-8-15(3)11-18/h5,7-9,11-14H,1,6,10H2,2-4H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFRVBGVWWTNK-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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